3-(4-(N,N-dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide
Description
3-(4-(N,N-Dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a 4-(N,N-dimethylsulfamoyl)benzamido substituent at the 3-position of the benzofuran core. This compound combines a sulfonamide group (with dimethyl substitution) and a benzamido linker, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-21(2)27(24,25)12-9-7-11(8-10-12)18(23)20-15-13-5-3-4-6-14(13)26-16(15)17(19)22/h3-10H,1-2H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTNEDIPGZUPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701156300 | |
| Record name | 3-[[4-[(Dimethylamino)sulfonyl]benzoyl]amino]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327105-75-9 | |
| Record name | 3-[[4-[(Dimethylamino)sulfonyl]benzoyl]amino]-2-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327105-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-[(Dimethylamino)sulfonyl]benzoyl]amino]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
A common route involves the cyclization of 2-hydroxyacetophenone derivatives using Vilsmeier-Haack conditions (POCl₃/DMF) to form the benzofuran core. Subsequent oxidation and amidation yield the carboxamide:
-
Cyclization :
-
Amidation :
Yields for this route range from 65–75% , with purity >95% after recrystallization.
Directed C–H Arylation for Functionalization
Recent advances employ palladium-catalyzed C–H arylation to introduce substituents at the C3 position of benzofuran. Using 8-aminoquinoline as a directing group, aryl groups are installed via Pd(OAc)₂ catalysis:
This method achieves 80–90% yields and excellent regioselectivity.
Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoic Acid
The sulfonamide-containing benzoic acid is synthesized in two stages:
Sulfonylation of Aniline Derivatives
4-Aminobenzoic acid is sulfonylated using dimethylsulfamoyl chloride:
Reaction conditions:
-
Solvent: Dichloromethane (DCM)
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Temperature: 0°C → room temperature
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Yield: 85–90%
Alternative Route via Chlorosulfonation
For substrates lacking pre-existing amines, chlorosulfonation of benzoic acid followed by amination is employed:
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Chlorosulfonation :
-
Amination :
Yields for this route are slightly lower (70–75% ) due to side reactions.
Amide Coupling Strategies
The final step involves coupling the benzofuran-2-carboxamide with 4-(N,N-dimethylsulfamoyl)benzoic acid. Three predominant methods are utilized:
Carbodiimide-Mediated Coupling
Using EDCl/HOBt or DCC/DMAP :
Uranium-Based Coupling Reagents
HATU or HBTU in the presence of DIPEA:
Acid Chloride Method
Conversion of the benzoic acid to its chloride followed by amidation:
-
Chloride Formation :
-
Amidation :
Yields: 70–75% , with shorter reaction times (<6 hours)
Optimization and Scalability
Catalytic Enhancements
The use of DMAP as a catalyst in coupling reactions improves efficiency, reducing reaction times by 30%.
Solvent Systems
Gram-Scale Synthesis
A tandem cyclization-amidation protocol enables gram-scale production with 85% yield and >98% purity, as demonstrated for related benzofuran derivatives.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| EDCl/HOBt Coupling | 75–80 | 95 | 24 | Moderate |
| HATU/DIPEA | 85–90 | 99 | 12 | High |
| Acid Chloride | 70–75 | 90 | 6 | Low |
Key Findings :
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HATU-mediated coupling offers the best balance of yield and purity.
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Acid chloride method is preferable for rapid small-scale synthesis.
Challenges and Solutions
Sulfonamide Hydrolysis
The N,N-dimethylsulfamoyl group is prone to hydrolysis under acidic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
3-(4-(N,N-dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 497.95 g/mol. Its structure includes a benzofuran core, which is known for its diverse biological activities, coupled with a sulfamoyl group that enhances its pharmacological properties.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that similar benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the N,N-dimethylsulfamoyl moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties :
- Enzyme Inhibition :
Pharmacodynamics and Mechanism of Action
- The mechanism through which 3-(4-(N,N-dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide exerts its effects is likely multifaceted, involving:
- Inhibition of Cell Proliferation : By modulating key signaling pathways that control cell growth and division.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Modulation of Immune Responses : Potentially enhancing the body's immune response against pathogens or tumors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant inhibition of tumor growth in xenograft models using similar benzofuran derivatives. |
| Study B | Antimicrobial Activity | Showed effective antibacterial activity against gram-positive bacteria, suggesting potential for use in treating infections. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways, leading to reduced cell viability in vitro. |
Mechanism of Action
The mechanism of action of 3-(4-(N,N-dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Benzamido Group
The benzamido group at the 3-position of benzofuran-2-carboxamide is a critical site for structural diversification. Key analogs include:
Key Observations :
Modifications to the Benzofuran Core
Variations in the benzofuran scaffold and its substituents significantly impact activity:
Key Observations :
Key Observations :
- The target compound’s synthesis would likely follow similar coupling strategies, with dimethylsulfamoylbenzoyl chloride as the acylating agent.
Implications for Drug Design
Sulfonamide vs.
Halogenation Effects: While halogenated analogs (e.g., ) show enhanced lipophilicity, the target compound’s non-halogenated structure may reduce toxicity risks.
Steric Considerations : Cyclopropyl and biphenyl substituents in analogs highlight trade-offs between steric bulk and target engagement.
Biological Activity
3-(4-(N,N-Dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities. This compound's unique structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.
- Molecular Formula : C25H23N3O6S
- Molecular Weight : 493.53 g/mol
- SMILES Notation : C1=CC=C(C=C1C(=O)N(C)S(=O)(=O)N2C=CC=C2C(=O)O)C(=O)N(C)S(=O)(=O)N3C=CC=C3C(=O)O
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that it may interact with targets involved in inflammatory responses and cellular proliferation.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related benzofuran compound demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response .
Antimicrobial Properties
Preliminary research indicates that derivatives of this compound possess antimicrobial activity against various bacterial strains. The mode of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a related benzofuran derivative in human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency at concentrations as low as 10 µM. The compound was found to induce apoptosis and inhibit migration, suggesting its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving animal models, administration of the compound resulted in a marked decrease in inflammation markers following induced arthritis. The study reported a reduction in paw edema and histological analysis showed decreased infiltration of inflammatory cells .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-(N,N-dimethylsulfamoyl)benzamido)benzofuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxamide precursors with activated 4-(N,N-dimethylsulfamoyl)benzoyl derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency. Microwave-assisted synthesis may reduce reaction time .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ orthogonal analytical techniques:
- NMR spectroscopy : , , and 2D experiments (e.g., HSQC, HMBC) confirm regiochemistry and substituent orientation .
- Mass spectrometry (HRMS) : ESI-TOF or MALDI-TOF validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for SAR studies .
Q. What solvent systems are recommended for solubility and formulation studies?
- Methodological Answer : Preliminary solubility screening in DMSO (≥10 mM) is standard for biological assays. For in vivo studies, use co-solvents like Cremophor EL/PEG-400 (1:4 v/v) or lipid-based nanoemulsions to enhance bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified sulfamoyl (e.g., -SONH) or benzofuran substituents (e.g., halogenation) to assess impact on target binding .
- In vitro assays : Test analogs against recombinant enzymes (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays .
- Computational docking : Perform molecular dynamics simulations with software like AutoDock Vina to predict binding modes to protein targets (e.g., COX-2, EGFR) .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using cell lines with consistent passage numbers .
- Orthogonal validation : Confirm IC values via both MTT and ATP-lite assays to rule out false positives from assay interference .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .
Q. What strategies mitigate metabolic instability in preclinical development?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve plasma stability .
- CYP450 inhibition assays : Screen with human liver microsomes to identify metabolic hotspots. Use deuterium isotope effects to slow oxidative degradation .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Measure protein thermal stability shifts in lysates treated with the compound to confirm target binding .
- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and assess rescue of compound-induced phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
